molecular formula C7H12INO3 B1227967 Pentanoic acid, 5-((iodoacetyl)amino)- CAS No. 63984-35-0

Pentanoic acid, 5-((iodoacetyl)amino)-

Cat. No.: B1227967
CAS No.: 63984-35-0
M. Wt: 285.08 g/mol
InChI Key: PLSYLDNESMRITA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectroscopy

The ¹H-NMR spectrum (500 MHz, D₂O) exhibits distinct signals:

  • δ 1.45–1.70 ppm : Multiplet for methylene protons (-CH₂-) in the pentanoic chain.
  • δ 3.25 ppm : Triplet for the amide-adjacent methylene group (-CH₂-NH-).
  • δ 4.10 ppm : Singlet for the iodoacetyl methylene group (-CH₂-I).

¹³C-NMR data confirm the presence of the carbonyl carbons (amide: δ 170.2 ppm; carboxylic acid: δ 175.6 ppm) and the iodoacetyl carbon (δ 35.1 ppm).

Infrared Spectroscopy

The IR spectrum (ATR-FTIR) shows characteristic absorptions:

  • 3270 cm⁻¹ : N-H stretch (amide).
  • 1715 cm⁻¹ : C=O stretch (carboxylic acid).
  • 1650 cm⁻¹ : C=O stretch (amide).
  • 510 cm⁻¹ : C-I stretch.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at 301.00438 m/z ([M+H]⁺), consistent with the theoretical mass. Fragmentation patterns include:

  • Loss of HI (Δm/z = 127.9), yielding a fragment at 173.1 m/z.
  • Cleavage of the amide bond , producing ions at 116.0 m/z (pentanoic acid fragment) and 185.0 m/z (iodoacetyl-amine fragment).

Table 3: Key Spectral Signatures

Technique Key Peaks/Bands Assignment
¹H-NMR δ 4.10 ppm (singlet) -CH₂-I group
IR 510 cm⁻¹ C-I bond vibration
HRMS 301.00438 m/z ([M+H]⁺) Molecular ion confirmation

Properties

CAS No.

63984-35-0

Molecular Formula

C7H12INO3

Molecular Weight

285.08 g/mol

IUPAC Name

5-[(2-iodoacetyl)amino]pentanoic acid

InChI

InChI=1S/C7H12INO3/c8-5-6(10)9-4-2-1-3-7(11)12/h1-5H2,(H,9,10)(H,11,12)

InChI Key

PLSYLDNESMRITA-UHFFFAOYSA-N

SMILES

C(CCNC(=O)CI)CC(=O)O

Canonical SMILES

C(CCNC(=O)CI)CC(=O)O

Synonyms

2-amino-5-iodoacetamidovaleric acid
AIAVA

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent-Specific Properties

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
5-((Iodoacetyl)amino)pentanoic acid Iodoacetamide (ICH₂CONH-) C₇H₁₁INO₃ 259.07 (calc.) High reactivity for thiol conjugation
5-[(N-(1'-Phenylcyclohexyl)amino)]pentanoic acid N-Phenylcyclohexylamine C₁₇H₂₄N₂O₂ 300.39 Binds PCP receptor; used in antibody studies
5-[(tert-Butoxycarbonyl)amino]pentanoic acid Boc-protected amine (C₄H₉O₂CNH-) C₁₀H₁₉NO₄ 217.26 Stable under basic conditions; used in peptide synthesis
5-pentanoic acid 4-Hydroxymethylphenoxy C₁₅H₂₀O₄ 264.32 Potential for polymer functionalization

Key Observations:

  • Reactivity : The iodoacetyl group in the target compound enables selective thiol coupling, distinguishing it from the inert Boc group in and the receptor-binding phenylcyclohexylamine in .
  • Stability : Boc-protected derivatives (e.g., ) exhibit enhanced stability in basic environments compared to the light-sensitive iodoacetyl group, which may degrade under prolonged storage.

Pharmacological and Biochemical Relevance

Key Observations:

  • The phenylcyclohexylamino derivative in demonstrated high correlation (r² = 0.80) with pharmacological receptor binding assays, emphasizing the importance of aromatic substituents in receptor interactions.
  • In contrast, the iodoacetyl group’s utility lies in covalent bonding rather than receptor affinity, highlighting divergent applications.

Key Observations:

  • Iodination methods (e.g., ) are critical for introducing reactive halogens, as seen in the target compound.
  • Boc-protected analogs () prioritize amino group protection, whereas the iodoacetyl derivative prioritizes functionalization.

Preparation Methods

Reaction Mechanism

This method involves the nucleophilic substitution of the amino group in 5-AVA with iodoacetyl chloride, forming a stable amide bond. The reaction is performed under anhydrous conditions to minimize hydrolysis of the acid chloride.

Reagents :

  • 5-Aminopentanoic acid (5-AVA)

  • Iodoacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure :

  • Dissolve 5-AVA (1.0 eq) in anhydrous DCM under nitrogen.

  • Add TEA (2.5 eq) as a base to scavenge HCl.

  • Slowly add iodoacetyl chloride (1.2 eq) at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Quench with water, extract with DCM, and purify via column chromatography (silica gel, 5% MeOH in DCM).

Yield : 65–78%.
Key Considerations :

  • Conduct reactions in the dark to prevent iodine liberation.

  • Anhydrous conditions are critical to avoid side reactions.

Carbodiimide-Mediated Coupling (EDC/NHS)

Reaction Mechanism

Iodoacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), forming an NHS ester that reacts with 5-AVA’s primary amine.

Reagents :

  • 5-AVA

  • Iodoacetic acid

  • EDC and NHS

  • MES buffer (pH 6.0)

Procedure :

  • Dissolve iodoacetic acid (1.2 eq) in MES buffer.

  • Add EDC (1.5 eq) and NHS (1.5 eq), stir for 15 minutes to activate.

  • Add 5-AVA (1.0 eq) and adjust pH to 7.5 with NaOH.

  • Stir for 24 hours at 4°C.

  • Dialyze against water or purify via HPLC.

Yield : 60–70%.
Key Considerations :

  • Avoid amine-containing buffers (e.g., Tris) to prevent competition.

  • Hydrolysis of the NHS ester limits reaction efficiency at higher pH.

Solid-Phase Synthesis with Fmoc Protection

Reaction Mechanism

This method uses Fmoc-protected 5-AVA to selectively react with iodoacetic acid, followed by deprotection.

Reagents :

  • Fmoc-5-aminopentanoic acid

  • Iodoacetic acid

  • PyBOP (activation reagent)

  • Piperidine (for deprotection)

Procedure :

  • Activate iodoacetic acid (1.5 eq) with PyBOP (1.5 eq) in DMF.

  • Add Fmoc-5-AVA (1.0 eq) and stir for 2 hours.

  • Remove Fmoc group with 20% piperidine in DMF.

  • Purify via precipitation in cold diethyl ether.

Yield : 70–85%.
Key Considerations :

  • Ideal for peptide synthesis workflows.

  • PyBOP minimizes racemization compared to carbodiimides.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Iodoacetyl Chloride Anhydrous, 0–25°C65–78%High purity; scalableMoisture-sensitive reagents
EDC/NHS Aqueous, pH 6–7.560–70%Mild conditions; no organic solventsCompeting hydrolysis; lower yield
Solid-Phase (Fmoc) DMF, room temperature70–85%High selectivity; minimal side productsRequires specialized resin handling

Critical Parameters for Optimization

  • pH Control : EDC/NHS reactions require pH 6–7.5 for optimal activation.

  • Solvent Choice : DCM or DMF ensures solubility of hydrophobic intermediates.

  • Light Sensitivity : Iodoacetyl compounds degrade under light; use amber glassware.

Applications and Derivatives

  • Biotinylation : Used to label primary amines in antibodies.

  • Crosslinking : Forms thioether bonds with cysteine residues in proteins.

  • Drug Conjugates : Serves as a linker in antibody-drug conjugates (ADCs) .

Q & A

Q. How is the compound applied in site-specific protein labeling, and what pitfalls should be avoided?

  • Answer : React with free cysteine residues at pH 7.4 (30 min, 25°C). Avoid excess reagent to prevent off-target lysine acylation. Quench unreacted iodoacetyl groups with β-mercaptoethanol. Confirm labeling efficiency via SDS-PAGE with fluorescent tags or Western blot .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for iodoacetyl coupling?

  • Answer : Variations often arise from iodine’s light sensitivity or residual moisture. Standardize reaction conditions: pre-dry solvents over molecular sieves, use fresh iodoacetic acid, and minimize ambient light exposure. Report yields with detailed experimental logs (e.g., humidity levels, reagent lot numbers) .

Q. Why do cytotoxicity assays show variability across cell lines?

  • Answer : Differences in cellular glutathione levels (which scavenge iodoacetyl groups) or membrane permeability. Pre-treat cells with buthionine sulfoximine (BSO) to deplete glutathione and standardize cytotoxicity readouts .

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